molecular formula C7H4ClNS B146242 2-Chlorobenzothiazole CAS No. 615-20-3

2-Chlorobenzothiazole

Cat. No. B146242
Key on ui cas rn: 615-20-3
M. Wt: 169.63 g/mol
InChI Key: BSQLQMLFTHJVKS-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

The title compound was synthesized following the procedure described for (S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (See EXAMPLE 141), using (R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate (0.3 g, 0.903 mmol), hydrogen chloride, 4M in 1,4-dioxane (10 mL, 40.0 mmol), diisopropylethylamine (1 mL, 5.75 mmol), and 2-chlorobenzothiazole (0.153 mL, 0.903 mmol) to afford (R)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one (0.201 g, 0.550 mmol, 60.9% yield). m/z: 366.0 (M+1);
Name
(S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[N:10]1[CH2:14][CH2:13][C@H:12]([N:15]2[C:19]3=[N:20][CH:21]=[CH:22][N:23]=[C:18]3[C:17]([CH3:25])([CH3:24])[C:16]2=[O:26])[CH2:11]1.[CH3:27]C1(C)C2C(=NC=CN=2)N([C@@H]2CCN(C(OC(C)(C)C)=O)C2)C1=O.[ClH:51].O1CCOCC1>>[CH:19]([N:15]([CH:12]([CH3:11])[CH3:13])[CH2:16][CH3:17])([CH3:18])[CH3:27].[Cl:51][C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=1.[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[N:10]1[CH2:14][CH2:13][C@@H:12]([N:15]2[C:19]3=[N:20][CH:21]=[CH:22][N:23]=[C:18]3[C:17]([CH3:24])([CH3:25])[C:16]2=[O:26])[CH2:11]1

Inputs

Step One
Name
(S)-5-(1-(benzo[d]thiazol-2-yl)pyrrolidin-3-yl)-7,7-dimethyl-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N2C[C@H](CC2)N2C(C(C=1C2=NC=CN1)(C)C)=O
Step Two
Name
(R)-tert-butyl 3-(7,7-dimethyl-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazin-5-yl)pyrrolidine-1-carboxylate
Quantity
0.3 g
Type
reactant
Smiles
CC1(C(N(C2=NC=CN=C21)[C@H]2CN(CC2)C(=O)OC(C)(C)C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(CC)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.75 mmol
AMOUNT: VOLUME 1 mL
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.903 mmol
AMOUNT: VOLUME 0.153 mL
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)N2C[C@@H](CC2)N2C(C(C=1C2=NC=CN1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
AMOUNT: MASS 0.201 g
YIELD: PERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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